

# Spectroscopic Data of Norfluorocurarine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Norfluorocurarine**

Cat. No.: **B1230234**

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This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid **norfluorocurarine**. While specific experimental data from published literature is not fully available in the public domain, this document outlines the expected spectroscopic characteristics based on its known structure. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

## Chemical Structure and Molecular Properties

**Norfluorocurarine** is a complex indole alkaloid with the following properties:

- Molecular Formula: C<sub>19</sub>H<sub>20</sub>N<sub>2</sub>O[1][2]
- Molecular Weight: 292.4 g/mol [1][2][3]
- CAS Number: 6880-54-2[1][3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the complex, three-dimensional structure of molecules like **norfluorocurarine**. Below are the predicted chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.

Note: The following tables present predicted chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

## Predicted <sup>1</sup>H NMR Spectroscopic Data

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
<b>Aromatic Protons</b>	<b>6.5 - 8.0</b>	<b>Protons on the indole ring system.</b>
Vinylic Proton	5.0 - 6.0	Proton attached to a carbon-carbon double bond.
Aldehyde Proton	9.0 - 10.0	The highly deshielded proton of the aldehyde group.
Aliphatic Protons	1.5 - 4.5	Protons on the saturated carbon framework, including those adjacent to nitrogen atoms.
Amine N-H	Variable (often broad)	The chemical shift is highly dependent on solvent and concentration.

## Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
<b>Aldehyde Carbonyl</b>	<b>190 - 200</b>	<b>The carbon of the aldehyde functional group.</b>
Aromatic Carbons	110 - 150	Carbons of the indole ring system.
Vinylic Carbons	100 - 140	Carbons involved in the carbon-carbon double bond.
Aliphatic Carbons	20 - 70	Carbons in the saturated regions of the molecule.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **norfluorocurarine** is expected to show characteristic absorption bands for its key functional groups.

### Predicted IR Absorption Bands

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
<b>N-H Stretch (Amine)</b>	<b>3300 - 3500</b>	<b>Stretching vibration of the nitrogen-hydrogen bond.</b>
C-H Stretch (Aromatic)	3000 - 3100	Stretching of carbon-hydrogen bonds on the indole ring.
C-H Stretch (Aliphatic)	2850 - 3000	Stretching of carbon-hydrogen bonds in the saturated parts of the molecule.
C=O Stretch (Aldehyde)	1720 - 1740	Strong absorption due to the carbonyl group of the aldehyde.
C=C Stretch (Aromatic)	1450 - 1600	Stretching vibrations within the aromatic ring.
C-N Stretch	1000 - 1350	Stretching of the carbon-nitrogen bonds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

### Predicted Mass Spectrometry Data

- Molecular Ion (M<sup>+</sup>):** The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of **norfluorocurarine** (C<sub>19</sub>H<sub>20</sub>N<sub>2</sub>O). The expected m/z value for the protonated molecule [M+H]<sup>+</sup> would be approximately 293.16.

- Fragmentation Pattern: Indole alkaloids typically undergo characteristic fragmentation patterns. Common fragmentation pathways may involve the loss of small neutral molecules or cleavage of the intricate ring system. The specific fragmentation pattern would need to be determined experimentally.

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **norfluorocurarine** are provided below. These protocols are based on standard practices for the analysis of indole alkaloids and other natural products.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **norfluorocurarine** in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ). The choice of solvent can affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - Acquire  $^{13}\text{C}$  NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
  - For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

### IR Spectroscopy Protocol

- Sample Preparation:

- KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

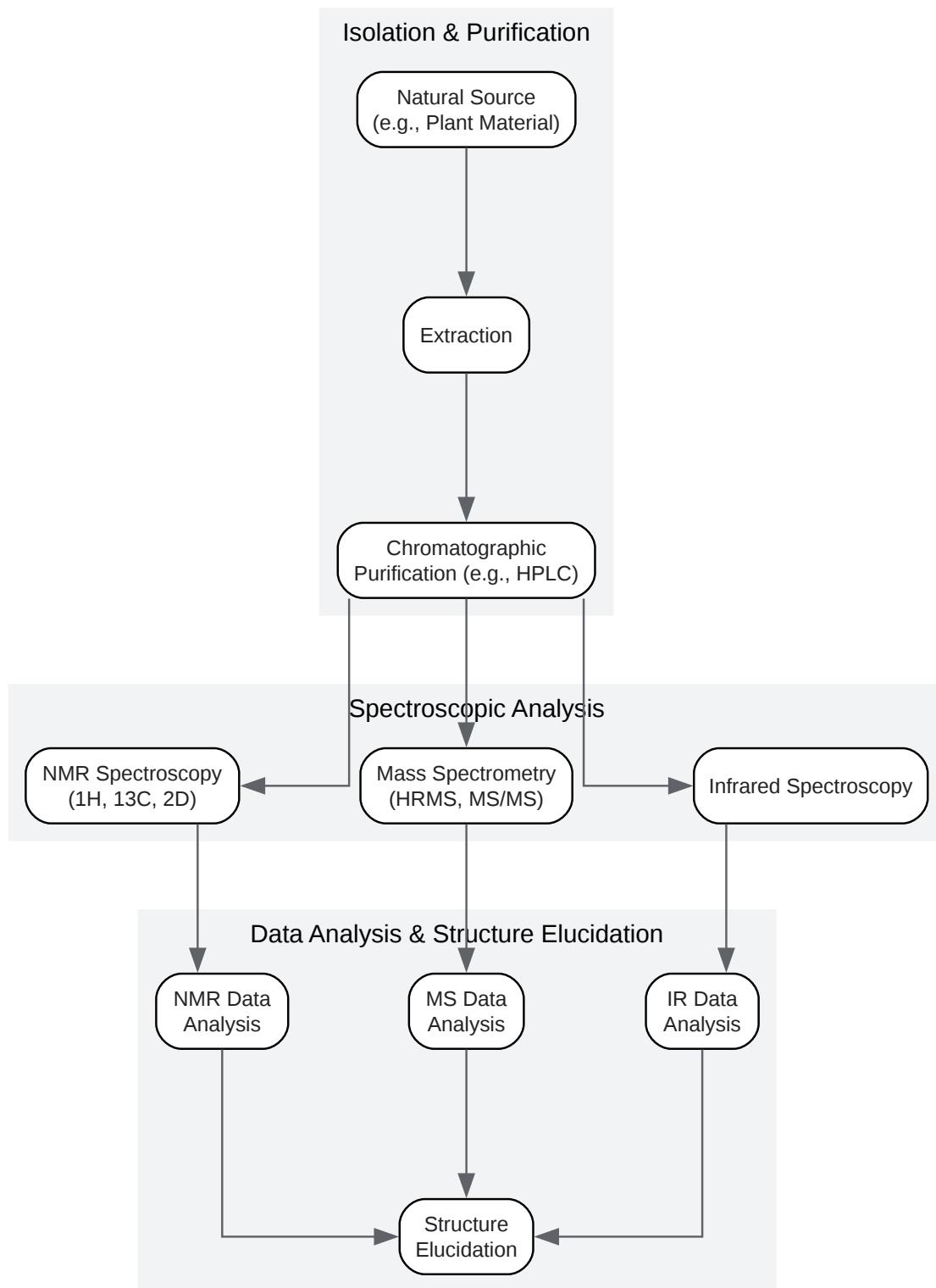
## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and record the product ion spectrum.
- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce structural features of the molecule.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **norfluorocurarine**.

## Workflow for Spectroscopic Analysis of Norfluorocurarine

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**Caption:** General workflow for the isolation and spectroscopic characterization of **norfluorocurarine**.

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